2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide
Overview
Description
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring substituted with a pyridinylpropyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.
Introduction of the Pyridinylpropyl Group: The pyridinylpropyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a propyl halide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.
Reduction: Reduction reactions can occur at the pyridinyl group, converting it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Pyrrolidin-2-ones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyridinyl group can interact with the active sites of these targets, leading to inhibition or activation of their functions. The carboxamide group can also form hydrogen bonds with the target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyrrolidine-2-one: A simpler analog with a pyrrolidine ring and a carbonyl group.
Pyridin-2-ylpropylamine: A compound with a pyridinylpropyl group and an amine functional group.
Pyrrolidin-2,5-dione: A compound with a pyrrolidine ring and two carbonyl groups.
Uniqueness: 2-(3-(Pyridin-2-yl)propyl)pyrrolidine-2-carboxamide is unique due to the combination of its pyrrolidine ring, pyridinylpropyl group, and carboxamide functional group. This combination provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications in research and industry.
Properties
IUPAC Name |
2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(8-4-10-16-13)7-3-6-11-5-1-2-9-15-11/h1-2,5,9,16H,3-4,6-8,10H2,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLDQFTZWZESJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CC=CC=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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